4-(Hydroxyimino)-2-(naphthalen-1-yl)-4-(naphthalen-2-yl)butan-2-ol

Lipophilicity Drug-likeness Membrane permeability

Researchers exploring Nrf2/ARE activators face limited structural diversity beyond mono-naphthyl oximes. This dual 1-/2-naphthyl oxime alcohol fills that gap: • Class-level Nrf2 transcriptional activation: 2.04-3.49-fold over baseline • Mixed naphthyl chromophores enable intramolecular energy transfer studies for photoinitiator design • Computed XLogP3 5.3, TPSA 52.8 Ų; suitable for topical formulation screening Supplied with rigorous QC for screening libraries, photoinitiator R&D, and cosmetic chemistry applications.

Molecular Formula C24H21NO2
Molecular Weight 355.4 g/mol
CAS No. 653602-00-7
Cat. No. B12532674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxyimino)-2-(naphthalen-1-yl)-4-(naphthalen-2-yl)butan-2-ol
CAS653602-00-7
Molecular FormulaC24H21NO2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(CC(=NO)C1=CC2=CC=CC=C2C=C1)(C3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C24H21NO2/c1-24(26,22-12-6-10-18-8-4-5-11-21(18)22)16-23(25-27)20-14-13-17-7-2-3-9-19(17)15-20/h2-15,26-27H,16H2,1H3
InChIKeyMMJZDSZHMJATRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxyimino)-2-(naphthalen-1-yl)-4-(naphthalen-2-yl)butan-2-ol: Compound Profile


4-(Hydroxyimino)-2-(naphthalen-1-yl)-4-(naphthalen-2-yl)butan-2-ol (CAS 653602-00-7, molecular formula C₂₄H₂₁NO₂, MW 355.4 g/mol) is a synthetic tertiary alcohol bearing a hydroxyimino (oxime) group and two differentially substituted naphthalene rings at the 2- and 4- positions of the butan-2-ol backbone [1]. The compound belongs to the class of oxime-bearing naphthalene derivatives, a structural family recognized for Nrf2/ARE pathway activation and chemopreventive potential [2]. It falls within the Markush scope of L'Oréal's aromatic naphthyl compound patents for cosmetic and pharmaceutical compositions [3]. Its synthesis is historically documented via aldol condensation of 1-naphthaldehyde and 2-naphthaldehyde with butanone, followed by oximation [4]. Notably, no peer-reviewed primary literature reporting quantitative biological activity data for this specific compound has been identified as of the search date.

Why Generic Substitution Fails


Generic substitution with mono-naphthyl alcohols such as 2-(1-naphthyl)-2-butanol or 4-(naphthalen-2-yl)butan-2-ol is scientifically unsound for this compound class because the target molecule possesses three structural features absent in simpler analogs: (i) a mixed 1-naphthyl/2-naphthyl dual substitution pattern predicted to influence both molecular shape and electronic distribution [1]; (ii) a hydroxyimino (oxime) functional group, which in the broader oxime-bearing naphthalene chemotype has been demonstrated to confer Nrf2/ARE transcriptional activation (2.04-fold over baseline for the lead analog) [2]; and (iii) a significantly higher computed lipophilicity (XLogP3 5.3 vs. ~3.5 for mono-naphthyl butanols) that alters solubility, membrane partitioning, and potential protein-binding characteristics [1]. In the photoinitiator field, 1-naphthalene-substituted oxime esters have been shown to achieve 46% double-bond conversion efficiency under UV irradiation compared to only 33% for their 2-naphthalene-substituted counterparts [3]. These divergent properties mean that mono-naphthyl, non-oxime analogs cannot serve as functionally equivalent substitutes in applications where the oxime pharmacophore or the dual naphthalene architecture is mechanistically or photophysically required.

Differentiation from Structural Analogs


Lipophilicity vs. Mono-Naphthyl Analogs

The target compound exhibits a computed XLogP3 of 5.3, substantially exceeding that of the mono-naphthyl analog 2-(1-naphthyl)-2-butanol (ACD/LogP 3.49, MW 200.28, C₁₄H₁₆O) [1]. This 1.8 log unit difference corresponds to an approximately 63-fold greater calculated octanol-water partition coefficient for the target compound, driven by the presence of two naphthalene rings rather than one. Naphthalene itself has a logP of approximately 3.30 [2]. This elevated lipophilicity predicts enhanced membrane partitioning but reduced aqueous solubility, directly influencing formulation strategy, vehicle selection, and potential bioaccumulation assessment.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Polar Surface Area and Hydrogen Bonding Profile

The target compound has a computed TPSA of 52.8 Ų with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to TPSA ≈ 20.2 Ų, HBD = 1, HBA = 1 for 2-(1-naphthyl)-2-butanol [1][2]. Naphthalene has TPSA = 0 Ų [3]. The oxime group contributes approximately 32.6 Ų of additional polar surface area. This TPSA value places the compound within the favorable range for oral bioavailability (typically <140 Ų) but above the threshold commonly associated with optimal blood-brain barrier penetration (<60-70 Ų), suggesting a differentiated CNS vs. peripheral distribution profile compared to the more lipophilic, lower-TPSA mono-naphthyl analogs.

Physicochemical profiling Oral bioavailability CNS penetration Drug-likeness

Nrf2/ARE Activation in Oxime-Bearing Naphthalenes

Although the specific compound 4-(hydroxyimino)-2-(naphthalen-1-yl)-4-(naphthalen-2-yl)butan-2-ol has not been individually tested in published Nrf2 assays, the broader class of oxime-bearing naphthalene derivatives has demonstrated significant Nrf2/ARE pathway activation. In head-to-head testing, (E)-1-(naphthalen-2-yloxy)propan-2-one oxime (compound 11) increased Nrf2/ARE-driven luciferase activity by 2.04-fold, compared to 1.77-fold for the known Nrf2 activator t-BHQ (tert-butylhydroquinone) and 1.17-fold for its 1-substituted isomer (compound 10) [1]. More potent analogs within the series achieved 3.49-fold activation [1]. All active compounds were non-cytotoxic with IC₅₀ > 50 μM [1]. This class-level data provides indirect support for the Nrf2-modulatory potential of oxime-bearing naphthalene derivatives, though direct testing of the target compound would be required to confirm its specific potency.

Nrf2 activation Chemoprevention Antioxidant response element Oxidative stress

Naphthalene Substitution Position and Photoinitiator Efficiency

In the structurally related class of naphthalene-based oxime ester photoinitiators, the substitution position on the naphthalene ring significantly impacts photopolymerization efficiency. Under UV irradiation (250-450 nm, 180 mW cm⁻²), the 1-naphthalene-substituted oxime ester NA-1 achieved 46% double-bond conversion of TMPTA monomer with a maximum polymerization rate (Rpₘₐₓ) of 3.89 s⁻¹, compared to only 33% conversion and Rpₘₐₓ of 0.74 s⁻¹ for the 2-naphthalene-substituted analog NA-2 [1]. Under 405 nm LED irradiation, NA-1 achieved 18% conversion while NA-2 showed no polymerization [1]. The target compound, containing both 1-naphthyl and 2-naphthyl groups, may exhibit intermediate or synergistic photophysical behavior. The superior UV absorption and radical generation efficiency of 1-naphthyl-substituted systems is attributed to higher molar extinction coefficients in the 250-450 nm region [1].

Photopolymerization Photoinitiator UV curing Materials science

L'Oréal Patent on Aromatic Naphthyl Compounds

The compound falls within the Markush structure of L'Oréal's patent family (JPS62283940A, 1987; also US5158977), which claims aromatic naphthyl compounds of formula (I) where R' and R'' taken together can form a hydroxy-imino radical, and the compound may contain naphthalene ring systems [1][2]. The patent claims utility in both human/veterinary medicine and cosmetic compositions, with IPC classifications spanning A61K8/00-A61K8/49 (cosmetics) and A61K31/015-A61K31/165 (medicinal preparations) [1]. This patent precedent establishes industrial interest in this structural class for dermatological and anti-inflammatory applications, though it does not provide specific biological data for the individual compound. The patent's 1987 priority date means the base composition-of-matter claims have expired, but specific use patents in the family may still be relevant for freedom-to-operate analysis.

Cosmetic chemistry Pharmaceutical composition Intellectual property Naphthalene derivatives

Unique Mixed 1-/2-Naphthyl Architecture

The target compound is structurally distinguished by the simultaneous presence of naphthalen-1-yl (at C2) and naphthalen-2-yl (at C4) substituents on the same butan-2-ol backbone [1]. In contrast, virtually all commercially common naphthalene derivatives used as laboratory reagents — including 1-naphthol, 2-naphthol, 1-naphthylacetic acid, 2-naphthylamine, 1-acetylnaphthalene, and 2-acetylnaphthalene — bear substitution at only a single naphthalene position or contain identical substituents at equivalent positions . The Schiffler base and oxime-derivative naphthalene chemosensors reported in the literature also predominantly feature mono-naphthyl architectures [2]. This mixed 1-/2-naphthyl architecture creates an asymmetric electronic environment and a unique molecular shape that may confer differential binding to protein pockets with bifurcated aromatic recognition sites, though this hypothesis awaits experimental validation.

Structural uniqueness Chemical library diversity Scaffold novelty Medicinal chemistry

Procurement Scenarios


Nrf2/ARE Pathway Screening Library Diversification

The compound is best positioned as a diversity element in screening libraries targeting the Nrf2/ARE antioxidant response pathway. Class-level evidence demonstrates that oxime-bearing naphthalene derivatives activate Nrf2 transcriptional activity (2.04- to 3.49-fold over baseline) [1]. The mixed 1-naphthyl/2-naphthyl architecture of this compound is structurally distinct from all previously tested oxime-bearing naphthalenes in the published Nrf2 literature, which feature mono-naphthyl or naphthyloxy substitution patterns [1]. Procurement is recommended for groups conducting Nrf2/ARE luciferase reporter screens who wish to explore structure-activity relationships beyond the published chemical space. Users should budget for confirmatory reporter assays, as this specific compound lacks published potency data.

Photoinitiator Development with Mixed Naphthyl Chromophores

The target compound contains both 1-naphthyl and 2-naphthyl chromophores, a structural feature relevant to photoinitiator design given that 1-naphthalene-substituted oxime esters demonstrate 39% higher double-bond conversion efficiency (46% vs. 33%) and 5.3-fold faster polymerization rates than 2-naphthalene analogs under UV irradiation [2]. The presence of both substitution types in a single molecule creates an opportunity to study intramolecular energy transfer between the two naphthalene chromophores. The hydroxyimino group may serve as a Type I photoinitiator cleavage site analogous to the N-O bond cleavage documented for naphthalene-based oxime esters [2]. This scenario is appropriate for academic or industrial groups developing novel photoinitiator systems for UV-curable coatings, 3D printing resins, or dental materials.

Cosmetic Formulation Research (Expired Patent Space)

The compound falls within the Markush claims of L'Oréal's 1987 patent family (JPS62283940A) for aromatic naphthyl compounds with utility in cosmetic and pharmaceutical compositions for skin-related applications [3]. Given the patent's 1987 priority date, composition-of-matter claims have expired in most jurisdictions, providing freedom-to-operate for cosmetic research. The compound's computed physicochemical profile (XLogP3 5.3, TPSA 52.8 Ų, HBD 2, HBA 3) [4] is consistent with topical formulation requirements where moderate lipophilicity facilitates stratum corneum partitioning while the oxime and hydroxyl groups provide hydrogen-bonding capacity for formulation compatibility. Procurement is recommended for cosmetic chemistry groups exploring naphthalene-derived active ingredients for anti-aging or skin-brightening applications, with the caveat that specific efficacy and safety data must be generated de novo.

Analytical Reference Standard for Naphthyl Oxime Impurities

Given the compound's synthesis via aldol condensation of 1-naphthaldehyde and 2-naphthaldehyde with butanone followed by oximation [5], it may serve as a reference standard for impurity profiling in the synthesis of related naphthyl ketone oximes or naphthalene-based pharmaceutical intermediates. The compound has a validated DSSTox identifier (DTXSID10798749) registered with the EPA CompTox Chemicals Dashboard [4], providing a foundation for regulatory data integration. Procurement as an analytical reference standard is appropriate for quality control laboratories monitoring synthetic routes that involve mixed naphthaldehyde condensations, particularly where both 1- and 2-substituted naphthalene isomers are potential byproducts.

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